2'-Deoxy-2-fluoroadenosine

説明

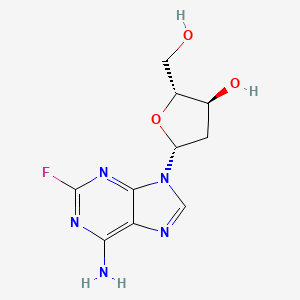

2-Fluoro-2’-Deoxyadenosine is a synthetic nucleoside analog, structurally similar to deoxyadenosine but with a fluorine atom replacing the hydrogen at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific and medical applications.

作用機序

2-フルオロ-2’-デオキシアデノシンの作用機序は、複製中のDNAへの組み込みを伴います。フッ素原子の存在は、正常な塩基対形成とDNA合成を阻害し、鎖の終結につながります。 このメカニズムは、癌細胞など、急速に増殖する細胞に対して特に効果的です . この化合物は、ヌクレオチド代謝に関与する酵素であるプリンヌクレオシドホスホリラーゼを標的としています .

類似化合物:

2’-デオキシアデノシン: フッ素原子が欠如しているため、特定の用途では安定性が低く、効果が低くなります。

2-フルオロ-2’-デオキシウリジン: 異なる生物学的活性を有する別のフッ素化ヌクレオシドアナログです。

フルダラビン: 血液悪性腫瘍の治療に使用されるフッ素化プリンアナログです.

独自性: 2-フルオロ-2’-デオキシアデノシンは、2’位での特異的なフッ素化により、安定性と有効性が向上するため、ユニークです。 この修飾により、他のヌクレオシドアナログでは失敗する可能性のある用途、特にDNA合成と修復に関与する特定の酵素と経路を標的とする用途で使用することができます .

生化学分析

Biochemical Properties

2’-Deoxy-2-fluoroadenosine interacts with various enzymes and proteins. It can be cleaved efficiently by E. coli purine nucleoside phosphorylase (PNP) to the toxic agent 2-fluoroadenine (FAde), showing excellent in vivo activity against tumors expressing E. coli PNP .

Cellular Effects

2’-Deoxy-2-fluoroadenosine has been shown to have significant effects on cellular processes. It exhibits activity against a wide spectrum of wild-type and multidrug-resistant clinical human immunodeficiency virus type 1 (HIV-1) isolates . It also has antiviral properties against influenza and SARS .

Molecular Mechanism

The mechanism of action of 2’-Deoxy-2-fluoroadenosine involves its incorporation into the growing RNA chain during transcription, which can lead to termination of the RNA synthesis . It is also a potential prodrug for 2-fluoroadenine, involving deoxygenation by reduction of the 2′-thiocarbonylimidazolide with (Tms)3SiH as a hydrogen donor .

Temporal Effects in Laboratory Settings

In laboratory settings, 2’-Deoxy-2-fluoroadenosine has been shown to be chemically stable and does not require special care during handling or shipment . Its effects on cellular function over time have not been extensively studied.

Metabolic Pathways

2’-Deoxy-2-fluoroadenosine is involved in the purine metabolism pathway. It can be cleaved by E. coli purine nucleoside phosphorylase (PNP) to produce 2-fluoroadenine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-Deoxyadenosine typically involves the fluorination of 2’-deoxyadenosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of 2-Fluoro-2’-Deoxyadenosine may involve enzymatic synthesis using purine nucleoside phosphorylases. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity .

化学反応の分析

反応の種類: 2-フルオロ-2’-デオキシアデノシンは、以下を含むさまざまな化学反応を起こします。

置換反応: フッ素原子は、特定の条件下で他の求核剤と置換することができます。

酸化と還元: この化合物は酸化または還元することができますが、これらの反応はフッ素原子によって付与される安定性のためにあまり一般的ではありません。

一般的な試薬と条件:

置換: アジ化ナトリウムやチオールなどの試薬を置換反応に使用できます。

酸化: 過酸化水素などの穏やかな酸化剤を使用できます。

主な生成物:

置換生成物: 求核剤に応じて、2’-デオキシ-2-チオアデノシンなどの生成物が生成される可能性があります。

科学的研究の応用

類似化合物との比較

2’-Deoxyadenosine: Lacks the fluorine atom, making it less stable and less effective in certain applications.

2-Fluoro-2’-Deoxyuridine: Another fluorinated nucleoside analog with different biological activities.

Fludarabine: A fluorinated purine analog used in the treatment of hematological malignancies.

Uniqueness: 2-Fluoro-2’-Deoxyadenosine is unique due to its specific fluorination at the 2’ position, which enhances its stability and efficacy. This modification allows it to be used in applications where other nucleoside analogs may fail, particularly in targeting specific enzymes and pathways involved in DNA synthesis and repair .

特性

IUPAC Name |

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPYUXAXLRFWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944281 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21679-13-0, 21679-12-9 | |

| Record name | NSC123799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine, 2'-deoxy-2-fluoro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)

![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2452538.png)

![propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2452542.png)

![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2452547.png)

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2452551.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)